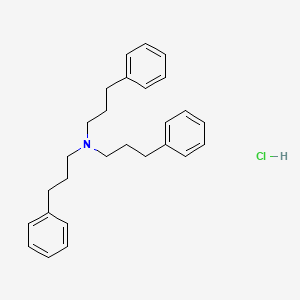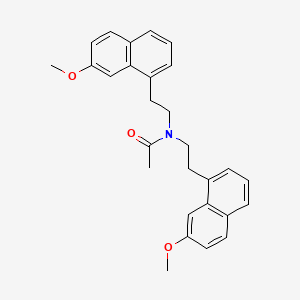
クロミプラミン N-オキシド
説明
Clomipramine N-Oxide is a dibenzooxazepine . It belongs to the class of pharmacologic agents known as tricyclic antidepressants .
Synthesis Analysis
The synthesis of Clomipramine N-Oxide involves the C2-functionalization of pyridine and quinoline N-oxides . A sensitive and simple chemiluminescent method has been developed for the determination of clomipramine, which is based on the redox reaction of potassium permanganate (KMnO4)–formic acid in sulphuric acid (H2SO4) medium .
Molecular Structure Analysis
The molecular formula of Clomipramine N-Oxide is C19H23ClN2O . The IUPAC name is 3-(2-chloro-5,6-dihydrobenzobbenzazepin-11-yl)-N,N-dimethylpropan-1-amine oxide . The molecular weight is 330.8 g/mol .
Chemical Reactions Analysis
The chemical reactions involving Clomipramine N-Oxide are primarily based on the redox reaction of potassium permanganate (KMnO4)–formic acid in sulphuric acid (H2SO4) medium . This reaction is used in the determination of clomipramine .
Physical and Chemical Properties Analysis
Clomipramine N-Oxide has a molecular weight of 330.8 g/mol . It has a XLogP3 value of 4.6, indicating its lipophilicity . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The exact mass is 330.1498911 g/mol .
科学的研究の応用
改善された薬物動態および薬力学プロファイル
クロミプラミンは、セロトニンおよびノルアドレナリン再取り込み阻害剤として作用する三環系抗うつ薬 (TCA) です {svg_1}. これらのTCAのN-脱アルキル化によって生成される代謝物は、全体的な薬物動態と有効性を低下させる原因となります {svg_2}. しかし、代謝的に活性な部位のメチル基の重水素化は、より選択的で強力な抗うつ薬を開発するための有用な戦略であると報告されています {svg_3}. この同位体重水素化は、より良いバイオアベイラビリティと全体的な有効性につながる可能性があります {svg_4}. TCAの重水素化された形態は、非重水素化された形態と比較して、改善された薬物動態プロファイルを示しています {svg_5}.
抗炎症効果
クロミプラミンは、特に脳において、in vitro、in vivo(動物モデル)、およびヒト研究で、非常に強い抗炎症作用を示しています {svg_6}. この抗炎症効果は、SARS-CoV-2感染の精神医学的影響を予防するのに役立つ可能性があります {svg_7}.
神経学的合併症の予防
治療濃度のクロミプラミンを投与すると、TNFαと一酸化窒素の産生、および一酸化窒素合成酵素、IL-1 β、およびTNFαのmRNA発現が減少しました {svg_8}. さらに、クロミプラミンは、NF-κBおよびp38 MAPKの炎症促進経路の活性化を阻害しました {svg_9}. これは、神経学的合併症を予防するのに役立つ可能性があります {svg_10}.
作用機序
Target of Action
Clomipramine N-Oxide primarily targets serotonin and norepinephrine reuptake . These neurotransmitters play a crucial role in mood regulation, and their reuptake inhibition leads to an increase in their levels in the synaptic cleft, which can alleviate symptoms of depression and anxiety .
Mode of Action
Clomipramine N-Oxide interacts with its targets by inhibiting the reuptake of serotonin and norepinephrine . This inhibition results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission . The compound also down-regulates cerebral cortical β-adrenergic receptors and sensitizes post-synaptic serotonergic receptors with chronic use .
Biochemical Pathways
The primary biochemical pathway affected by Clomipramine N-Oxide is the serotonin and norepinephrine reuptake pathway . By inhibiting the reuptake of these neurotransmitters, the compound increases their synaptic levels, leading to enhanced neurotransmission . This can have downstream effects on mood regulation, potentially alleviating symptoms of depression and anxiety .
Pharmacokinetics
Clomipramine N-Oxide is rapidly absorbed from the gastrointestinal tract and demethylated in the liver to its primary active metabolite, desmethylclomipramine . The metabolites formed by N-dealkylation of these tricyclic antidepressants contribute to overall poor pharmacokinetics and efficacy . Deuteration of the methyl groups at metabolically active sites has been reported to lead to better bioavailability and overall effectiveness .
Result of Action
The molecular and cellular effects of Clomipramine N-Oxide’s action primarily involve changes in neurotransmitter levels and receptor sensitivity . By inhibiting the reuptake of serotonin and norepinephrine, the compound increases the levels of these neurotransmitters in the synaptic cleft . This can lead to enhanced neurotransmission and a positive effect on mood . Additionally, the compound’s action can result in down-regulation of cerebral cortical β-adrenergic receptors and sensitization of post-synaptic serotonergic receptors with chronic use .
Action Environment
The action, efficacy, and stability of Clomipramine N-Oxide can be influenced by various environmental factors. For instance, the compound’s absorption can be affected by the pH of the gastrointestinal tract, and its metabolism can be influenced by liver function . Additionally, the compound’s action can be modulated by the presence of other drugs that affect the same neurotransmitter systems
Safety and Hazards
生化学分析
Biochemical Properties
Clomipramine N-Oxide plays a significant role in biochemical reactions, particularly in the context of its parent compound, clomipramine. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme flavin-containing monooxygenase (FMO), which catalyzes the N-oxidation of clomipramine to form Clomipramine N-Oxide . This interaction is crucial for the metabolic conversion and subsequent pharmacological effects of the compound. Additionally, Clomipramine N-Oxide may interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs .
Cellular Effects
Clomipramine N-Oxide influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, Clomipramine N-Oxide can modulate the activity of phagocytic cells, such as macrophages and granulocytes, by altering the production of cytokines like interleukin-1β and nitric oxide . These changes can impact immune responses and inflammation. Furthermore, Clomipramine N-Oxide may interfere with autophagic flux in neuronal cells, potentially affecting cellular homeostasis and viability .
Molecular Mechanism
The molecular mechanism of Clomipramine N-Oxide involves several key interactions and processes. At the molecular level, Clomipramine N-Oxide binds to specific receptors and enzymes, leading to changes in their activity. For example, it inhibits the reuptake of serotonin and norepinephrine by blocking their transporters, similar to its parent compound, clomipramine . This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling. Additionally, Clomipramine N-Oxide may inhibit the activation of pro-inflammatory pathways, such as NF-κB and p38 MAPK, thereby reducing inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Clomipramine N-Oxide can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that Clomipramine N-Oxide can reduce acute inflammation and display neuroprotective effects by attenuating microglia toxicity . These effects may vary depending on the duration of exposure and the specific experimental conditions.
Dosage Effects in Animal Models
The effects of Clomipramine N-Oxide vary with different dosages in animal models. At lower doses, Clomipramine N-Oxide may exhibit therapeutic effects, such as reducing symptoms of depression and anxiety . At higher doses, it may cause toxic or adverse effects, including alterations in behavior and physiological functions . The threshold effects and dose-response relationships are critical for understanding the safety and efficacy of Clomipramine N-Oxide in preclinical studies.
Metabolic Pathways
Clomipramine N-Oxide is involved in several metabolic pathways, including N-oxidation and N-dealkylation. The enzyme flavin-containing monooxygenase (FMO) catalyzes the N-oxidation of clomipramine to form Clomipramine N-Oxide . Additionally, cytochrome P450 enzymes may further metabolize Clomipramine N-Oxide through N-dealkylation, leading to the formation of other metabolites . These metabolic pathways are essential for the biotransformation and elimination of the compound from the body.
Transport and Distribution
Clomipramine N-Oxide is transported and distributed within cells and tissues through various mechanisms. It is capable of crossing the blood-brain barrier and distributing into the cerebrospinal fluid and brain . The compound is also highly bound to plasma proteins, such as albumin and α1-acid glycoprotein, which influences its distribution and bioavailability . The transporters and binding proteins involved in the distribution of Clomipramine N-Oxide play a crucial role in determining its pharmacokinetic properties.
Subcellular Localization
The subcellular localization of Clomipramine N-Oxide can affect its activity and function. It has been observed that Clomipramine N-Oxide can localize to specific cellular compartments, such as the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular distribution of Clomipramine N-Oxide is important for understanding its mechanism of action and potential therapeutic effects.
特性
IUPAC Name |
3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O/c1-22(2,23)13-5-12-21-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)21/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNOTLDVJSFYBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652527 | |
| Record name | 3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14171-67-6 | |
| Record name | N-Oxide chlorimipramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014171676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-OXIDE CHLORIMIPRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HU39OEA67 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: Does Clomipramine N-oxide share similar biological effects with Clomipramine?
A2: While the provided research primarily focuses on analytical methods for Clomipramine and its metabolites, one study suggests that Clomipramine N-oxide might possess phototoxic properties. [] This study demonstrated that Clomipramine N-oxide was the only photodegradation product of Clomipramine capable of inducing hemolysis and photohemolysis in human red blood cells. [] This indicates potential biological activity, although further research is needed to confirm and understand its specific effects compared to Clomipramine.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Methyl 3-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B602169.png)
